
Des-(2-Methyl-6-tetrahydro-pyran-3,4-diol) 3-((1-Oxopropan-2-yl)oxy)propanal Digitoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(2-Methyl-6-tetrahydro-pyran-3,4-diol) 3-((1-Oxopropan-2-yl)oxy)propanal Digitoxin is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their potent biological activities, particularly in the field of medicine where they are used for their cardiotonic properties. This compound is an intermediate in the synthesis of Digitoxigenin Mono-β-D-digitoxoside, which possesses cytotoxic, anti-migratory, anti-invasive, and anti-proliferative effects in tumor cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-(2-Methyl-6-tetrahydro-pyran-3,4-diol) 3-((1-Oxopropan-2-yl)oxy)propanal Digitoxin involves multiple steps. The starting materials typically include 2-methyl-6-tetrahydro-pyran-3,4-diol and 1-oxopropan-2-yl. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Des-(2-Methyl-6-tetrahydro-pyran-3,4-diol) 3-((1-Oxopropan-2-yl)oxy)propanal Digitoxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Des-(2-Methyl-6-tetrahydro-pyran-3,4-diol) 3-((1-Oxopropan-2-yl)oxy)propanal Digitoxin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its cardiotonic properties and potential use in cancer treatment due to its cytotoxic effects.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of Des-(2-Methyl-6-tetrahydro-pyran-3,4-diol) 3-((1-Oxopropan-2-yl)oxy)propanal Digitoxin involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to and inhibiting the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility and other physiological effects. Additionally, its cytotoxic effects are mediated through the induction of apoptosis and inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digitoxigenin: A closely related cardenolide with similar biological activities.
Ouabain: Another cardenolide known for its potent cardiotonic effects.
Digoxin: A widely used cardiotonic agent with a similar mechanism of action.
Uniqueness
Des-(2-Methyl-6-tetrahydro-pyran-3,4-diol) 3-((1-Oxopropan-2-yl)oxy)propanal Digitoxin is unique due to its specific structural features and its potent cytotoxic effects, which make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C41H62O13 |
|---|---|
Molekulargewicht |
762.9 g/mol |
IUPAC-Name |
3-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal |
InChI |
InChI=1S/C41H62O13/c1-22(20-43)49-34(11-15-42)53-37-23(2)51-36(19-32(37)45)54-38-24(3)50-35(18-31(38)44)52-27-8-12-39(4)26(17-27)6-7-30-29(39)9-13-40(5)28(10-14-41(30,40)47)25-16-33(46)48-21-25/h15-16,20,22-24,26-32,34-38,44-45,47H,6-14,17-19,21H2,1-5H3/t22?,23-,24-,26-,27+,28-,29+,30-,31+,32+,34?,35+,36+,37-,38-,39+,40-,41+/m1/s1 |
InChI-Schlüssel |
FLNQOVCFFFPNSU-KHXLHFSZSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)OC(CC=O)OC(C)C=O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC(CC=O)OC(C)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


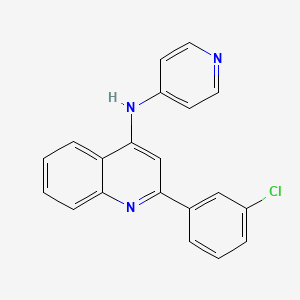
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)

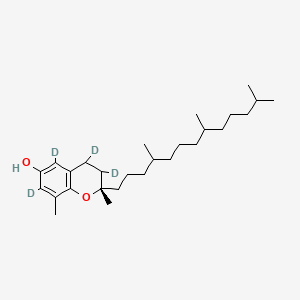
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
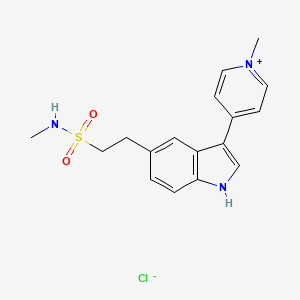
![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)

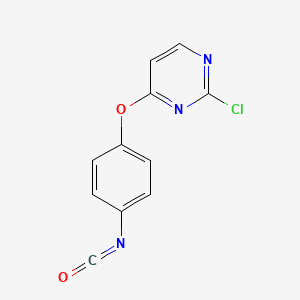
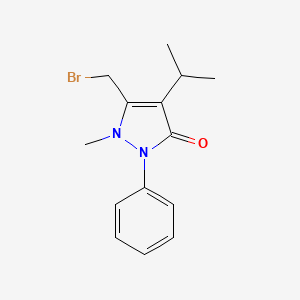
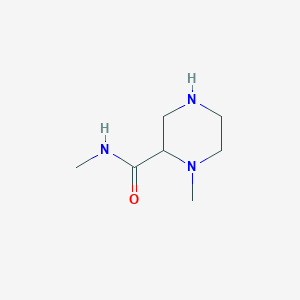
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
